

## RTC-30 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | RTC-30   |           |
| Cat. No.:            | B2849488 | Get Quote |

## **In-Depth Technical Guide: RTC-30**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

RTC-30 is a novel, orally bioavailable phenothiazine derivative demonstrating significant anticancer properties. Identified as a dual pathway inhibitor, RTC-30 concurrently targets the PI3K-AKT and RAS-ERK signaling cascades, which are frequently dysregulated in various human cancers. This document provides a comprehensive technical overview of RTC-30, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its evaluation.

# **Chemical Properties and Identification**

RTC-30 is a synthetic small molecule with the following key identifiers:



| Property          | Value                                                                                                           |
|-------------------|-----------------------------------------------------------------------------------------------------------------|
| CAS Number        | 1423077-95-5[1]                                                                                                 |
| Molecular Formula | C24H23F3N2O4S                                                                                                   |
| Molecular Weight  | 492.51 g/mol [1]                                                                                                |
| Chemical Name     | (R)-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)-4-<br>(trifluoromethoxy)benzenesulfonamide |
| Appearance        | White to off-white solid[1]                                                                                     |
| Solubility        | Soluble in DMSO[1]                                                                                              |

# Mechanism of Action: Dual Inhibition of PI3K-AKT and RAS-ERK Pathways

RTC-30 exerts its anti-neoplastic effects through the simultaneous inhibition of two critical intracellular signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the RAS/extracellular signal-regulated kinase (ERK) pathway.[2] These pathways are central to regulating cell proliferation, survival, and growth, and their aberrant activation is a hallmark of many cancers. The dual inhibitory action of RTC-30 offers a potential advantage over single-target agents by addressing pathway redundancy and crosstalk, which are common mechanisms of drug resistance.

The development of **RTC-30** stemmed from the reengineering of tricyclic neuroleptic drugs, which were known to have anti-cancer side effects. By modifying the core structure, the neurotropic effects were abrogated while the anti-cancer potency was enhanced.





Click to download full resolution via product page

Diagram 1: Simplified signaling pathway of RTC-30's dual inhibition.



# Preclinical Data In Vitro Efficacy

RTC-30 has demonstrated potent anti-proliferative activity in non-small cell lung cancer (NSCLC) cell lines.

| Cell Line | Cancer Type                | Glso (μM) |
|-----------|----------------------------|-----------|
| NCI-H1650 | Non-Small Cell Lung Cancer | 15        |

## **In Vivo Efficacy**

In a xenograft model utilizing NCI-H1650 cells, **RTC-30** demonstrated significant anti-tumor efficacy. This suggests that the compound's in vitro activity translates to an in vivo setting.

# **Experimental Protocols Cell Viability (MTT) Assay**

This protocol is adapted for determining the GI<sub>50</sub> of RTC-30 in cancer cell lines.

#### Materials:

- NCI-H1650 cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- RTC-30 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)



Microplate reader

#### Procedure:

- Seed NCI-H1650 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of RTC-30 in culture medium. The final concentrations should range from 0 to 40 μM.
- Remove the overnight culture medium and add 100 μL of the RTC-30 dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest RTC-30 dose.
- Incubate the plate for 48 hours.
- Add 10 μL of MTT solution to each well and incubate for 4 hours.
- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI<sub>50</sub> value.



Click to download full resolution via product page

Diagram 2: Workflow for the MTT-based cell viability assay.

### **Western Blot Analysis for Pathway Inhibition**

This protocol is to verify the inhibitory effect of **RTC-30** on the PI3K-AKT and RAS-ERK pathways.



#### Materials:

- NCI-H1650 cells
- RTC-30
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer apparatus
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH
- · HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Treat NCI-H1650 cells with RTC-30 at various concentrations for a specified time.
- Lyse the cells and quantify the protein concentration.
- Separate 20-30 μg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane and add the chemiluminescent substrate.
- Capture the signal using an imaging system.
- Analyze the band intensities to determine the ratio of phosphorylated to total protein.

### Conclusion

RTC-30 is a promising anti-cancer agent with a well-defined dual mechanism of action against the PI3K-AKT and RAS-ERK signaling pathways. Its efficacy in both in vitro and in vivo models warrants further investigation for its potential clinical application in cancers with dysregulation of these pathways. The provided protocols offer a foundation for researchers to further explore the therapeutic potential of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Reengineered tricyclic anti-cancer agents PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [RTC-30 CAS number and molecular weight].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2849488#rtc-30-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com